Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate
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Overview
Description
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is a complex organic compound with a unique structure that combines elements of cyclopentane and azulene
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents appropriate for the specific reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate involves its interaction with molecular targets such as enzymes and receptors The pathways involved depend on the specific application and the biological system being studied
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one
- 8-Methoxy-5-methyl-2,3-dihydro-1H-cyclopenta[a]naphthalene
Uniqueness
Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate is unique due to its specific structural features that combine elements of cyclopentane and azulene, which are not commonly found together in other compounds
Properties
CAS No. |
63964-69-2 |
---|---|
Molecular Formula |
C15H14O2 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate |
InChI |
InChI=1S/C15H14O2/c1-17-15(16)14-12-7-4-2-3-6-10(12)11-8-5-9-13(11)14/h2-4,6-7H,5,8-9H2,1H3 |
InChI Key |
WSMNXHGZITWRAV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC=CC=C2C3=C1CCC3 |
Origin of Product |
United States |
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